molecular formula C8H14ClNO B2407272 Spiro[3-oxabicyclo[3.1.0]hexane-2,3'-pyrrolidine];hydrochloride CAS No. 2305251-85-6

Spiro[3-oxabicyclo[3.1.0]hexane-2,3'-pyrrolidine];hydrochloride

Cat. No.: B2407272
CAS No.: 2305251-85-6
M. Wt: 175.66
InChI Key: QUPQTKINUSBHAR-UHFFFAOYSA-N
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Description

Spiro[3-oxabicyclo[3.1.0]hexane-2,3’-pyrrolidine];hydrochloride is a synthetic compound known for its unique spirocyclic structure. This compound is characterized by a bicyclic framework where a pyrrolidine ring is fused with an oxabicyclohexane ring. It is typically found as a white crystalline powder that is soluble in water and ethanol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[3-oxabicyclo[3.1.0]hexane-2,3’-pyrrolidine];hydrochloride often involves a three-component organocatalytic reaction. This process includes the 1,3-dipolar cycloaddition of azomethine ylides with cyclopropenes. Azomethine ylides are generated via the condensation of aromatic compounds such as isatins and acenaphthenequinone with benzylamines . The reaction conditions typically involve the use of bifunctional squaramide-based organocatalysts, which facilitate the formation of the spiro-fused cyclopropapyrrolidines .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through crystallization and other purification techniques.

Chemical Reactions Analysis

Types of Reactions

Spiro[3-oxabicyclo[3.1.0]hexane-2,3’-pyrrolidine];hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen functionalities into the compound.

    Reduction: Reducing agents can be used to remove oxygen functionalities or introduce hydrogen atoms.

    Substitution: This involves the replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Spiro[3-oxabicyclo[3.1.0]hexane-2,3’-pyrrolidine];hydrochloride has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds, which are valuable in medicinal chemistry.

    Biology: The compound has been studied for its potential antiproliferative activity against various cancer cell lines.

    Medicine: Its unique structure makes it a candidate for drug development, particularly in the design of antitumor agents.

    Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Spiro[3-oxabicyclo[3.1.0]hexane-2,3’-pyrrolidine];hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to influence the cell cycle and reduce the viability of transformed cells by disrupting the actin cytoskeleton . This disruption leads to a decrease in cell motility and induces apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Spiro[3-azabicyclo[3.1.0]hexane]oxindoles: These compounds share a similar spirocyclic structure and have been studied for their antitumor properties.

    Spiro[3-azabicyclo[3.1.0]hexane] derivatives: These derivatives are synthesized via similar cycloaddition reactions and exhibit comparable biological activities.

Uniqueness

Spiro[3-oxabicyclo[3.1.0]hexane-2,3’-pyrrolidine];hydrochloride is unique due to its specific oxabicyclohexane ring fused with a pyrrolidine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

spiro[3-oxabicyclo[3.1.0]hexane-2,3'-pyrrolidine];hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO.ClH/c1-2-9-5-8(1)7-3-6(7)4-10-8;/h6-7,9H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUPQTKINUSBHAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12C3CC3CO2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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